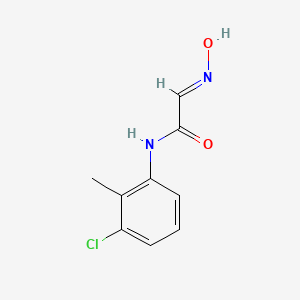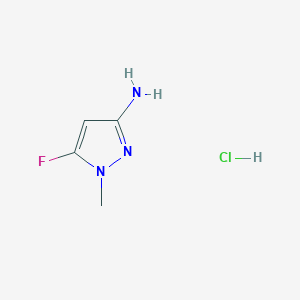![molecular formula C16H15NO4S2 B2746343 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448130-81-1](/img/structure/B2746343.png)
1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic compounds like 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves various synthetic methodologies . The review on the synthetic strategies used for the construction of spirocyclic compounds highlights two main approaches: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a thiophene ring, a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the inherent rigidity of its spirocyclic structure . This rigidity can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Organocatalytic Synthesis for Medicinal Chemistry
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates a method for creating compounds with significant biological activities. This process involves asymmetric catalytic three-component 1,3-dipolar cycloadditions, yielding spirooxindole derivatives with high enantiopurity and structural diversity. Such compounds are important for medicinal chemistry and diversity-oriented synthesis, with potential applications in developing new therapeutic agents due to their high stereo- and regioselectivity (Chen et al., 2009).
Antimicrobial Activities
Research into spiro thiazolinone heterocyclic compounds, including derivatives similar to the queried compound, has shown promising antimicrobial activities. These compounds are synthesized through facile heterocyclization reactions, followed by condensation processes. The increased fusion of heterocyclic rings within these molecules correlates with higher antimicrobial efficacies, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).
Anticancer and Antibacterial Potential
A series of spiro(oxindole-3,2’-pyrrolidine) derivatives, containing heterocyclic rings attached to the pyrrolidine unit, were synthesized to evaluate their biological activities. Despite showing no antibacterial activity, these compounds exhibited non-cytotoxicity up to 100 µg/ml and potent anticancer activity, suggesting their utility in cancer therapy through the activation of pro-apoptotic genes (Vidya et al., 2019).
Diverse Heterocyclic Synthesis
A strategic approach to synthesizing spiro[pyrrolidin-2,3'-oxindoles] involved exo-selective 1,3-dipolar cycloaddition reactions. These compounds have been screened for a variety of biological activities, including antibacterial, antifungal, antimalarial, and antitubercular properties. Some synthesized compounds showed activities comparable to standard drugs, underscoring their potential in therapeutic applications (Haddad et al., 2015).
Enantioselective Synthesis Techniques
Techniques for the asymmetric synthesis of spiro(indole-pyrrolidine) compounds through azomethine ylide cycloaddition/reductive heterocyclization have been developed. These methodologies allow for concise and highly enantioselective production of compounds like (-)-horsfiline, which are significant for their potential biological activities and pharmaceutical applications (Cravotto et al., 2001).
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
Compounds containing a pyrrolidine ring have been reported to have various biological activities .
将来の方向性
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .
生化学分析
Biochemical Properties
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are currently unknown. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions
特性
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-13-10-16(21-14-5-2-1-4-12(13)14)7-8-17(11-16)23(19,20)15-6-3-9-22-15/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVWWRGHNZXNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)
![3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2746280.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

